
1-(2-chloroacetyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of indole, which is a heterocyclic aromatic organic compound. It’s likely that the compound has biological activity given the presence of the indole and sulfonamide groups .
Molecular Structure Analysis
The compound likely contains a five-membered pyrrolidine ring, which is a common feature in many biologically active compounds . The presence of the chloroacetyl group could contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving “1-(2-chloroacetyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide” are not available, chloroacetyl chloride, a possible precursor, is known to react with amines, alcohols, and water, generating hydrochloric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of the chloroacetyl group could affect the compound’s solubility, melting point, and boiling point.Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antimicrobial Activity
Carbonic Anhydrase Inhibition
Indole-5-sulfonamide derivatives, including compounds similar to "1-(2-chloroacetyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide," have been extensively studied for their inhibitory activity against carbonic anhydrases (CAs). These enzymes are involved in various physiological processes, including CO2 transport, acid-base balance, and biosynthetic reactions. The inhibition of CAs has therapeutic implications in treating conditions like glaucoma, edema, epilepsy, and cancer. Several studies have identified potent inhibitors among these sulfonamides against different CA isoforms, highlighting their potential in developing new antimycobacterial agents and antitumor drugs due to their excellent nanomolar inhibitory activity [Güzel et al., 2009; Güzel et al., 2010].
Antifungal and Antibacterial Applications
Research has shown that certain sulfonamide derivatives exhibit strong inhibitory activity against pathogenic fungi and bacteria, making them candidates for developing new antimicrobial drugs. These compounds have shown potent effects against fungal pathogens like Cryptococcus neoformans and Candida albicans, suggesting their utility in treating fungal infections [Güzel et al., 2010].
Drug Development and Cancer Research
- Antitumor Activity: Sulfonamides, including indole-5-sulfonamide derivatives, have been investigated for their antitumor properties. Studies have identified compounds within this class that act as potent inhibitors of tumor-associated carbonic anhydrase isoforms, such as CA IX and XII. These enzymes are overexpressed in several types of cancer and are involved in tumor growth and metastasis. Inhibiting these enzymes can potentially suppress tumor growth and spread, indicating the therapeutic potential of these compounds in cancer treatment [Ilies et al., 2003].
Chemical Synthesis and Modification
- Synthetic Chemistry: The compound and its related derivatives have been used in synthetic chemistry for the development of new chemical entities. Techniques such as chloroamidation of indoles with sulfonamides and NaClO have been explored, demonstrating the compound's versatility in chemical synthesis. These methods allow for the creation of structurally diverse compounds with potential biological activity, expanding the chemical space for drug discovery and development [Liu et al., 2017].
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-chloroacetyl)-2-methyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-7-4-8-5-9(18(13,16)17)2-3-10(8)14(7)11(15)6-12/h2-3,5,7H,4,6H2,1H3,(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGHRRHYJWPHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)CCl)C=CC(=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2651415.png)
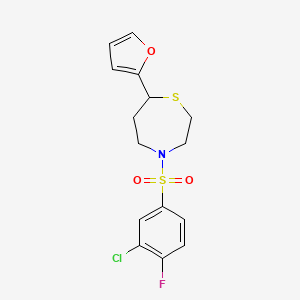
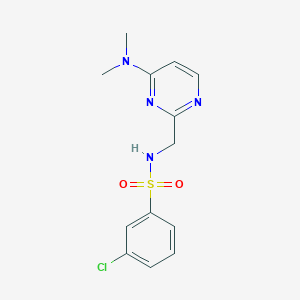
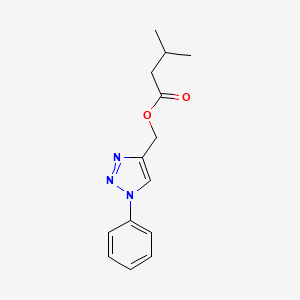
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2651419.png)
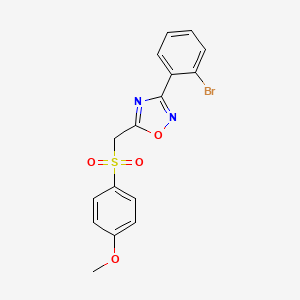
![Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2651428.png)
![N-[(5-methylthiophen-2-yl)methyl]hexan-1-amine](/img/structure/B2651429.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2651430.png)
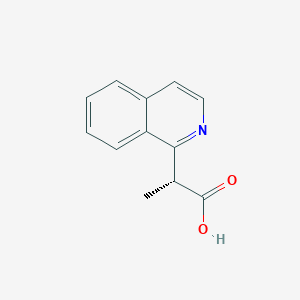
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2651433.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2651435.png)